2,6-Dichlorobenzylideneacetone
Description
Historical Context and Chemical Significance of Chalcone (B49325) Derivatives
Chalcones are a significant class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. wisdomlib.org Historically, the synthesis of chalcones was first reported independently by L. Claisen and J.G. Schmidt in 1880-1881. saudijournals.com Their work detailed the condensation reaction between an aromatic aldehyde and an aryl ketone under basic conditions, a method now widely known as the Claisen-Schmidt condensation. saudijournals.comnih.gov This foundational reaction remains a preferred method for chalcone synthesis, often utilizing bases like sodium hydroxide (B78521), potassium hydroxide, or barium hydroxide. saudijournals.comiiste.org
The chemical significance of chalcones is extensive. They are recognized as precursors in the biosynthesis of flavonoids and isoflavonoids in many plants. nih.goviiste.orgencyclopedia.pub This natural origin has made them a subject of interest in medicinal chemistry for centuries, with traditional medicine systems in China and other regions utilizing chalcone-containing plants for various therapeutic purposes. encyclopedia.pubnih.gov The core structure of chalcones, featuring a reactive α,β-unsaturated keto-ethylenic moiety (-CO-CH=CH-), allows for a wide range of chemical reactions. nih.govnih.gov This reactivity makes them valuable intermediates for synthesizing various heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines, which are themselves of significant interest in medicinal and materials science. nih.govencyclopedia.pubwikipedia.org The simple, yet versatile, structure of chalcones and the ease of their synthesis have established them as a "privileged scaffold" in drug discovery, meaning the core structure is frequently found in molecules with diverse biological activities. nih.govwikipedia.org
Scope and Relevance of Current Research in Organic and Medicinal Chemistry
The fields of organic and medicinal chemistry are deeply interconnected, with synthetic organic chemistry providing the essential tools for creating novel molecules for therapeutic evaluation. jscimedcentral.comopenaccessjournals.com Current research often focuses on designing and synthesizing molecules that can selectively interact with biological targets to treat diseases, a process where minor structural modifications can significantly alter a compound's medicinal activity. jscimedcentral.com
Chalcone derivatives are at the forefront of this research due to their broad spectrum of biological activities. frontiersin.orgajprd.com The simple 1,3-diaryl-2-propen-1-one framework is a versatile template that allows for extensive structural modifications, enabling researchers to fine-tune pharmacological properties. wisdomlib.orgajprd.com Modern synthetic methods, including advancements in catalysis such as enzyme-, transition metal-, photo-, and organocatalysis, have further expanded the ability to create diverse libraries of chalcone analogues for screening. nih.gov
In medicinal chemistry, chalcones are investigated for a wide array of potential therapeutic applications. frontiersin.org Preclinical studies have highlighted their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. wisdomlib.orgfrontiersin.org The reactive α,β-unsaturated carbonyl group is a key factor in many of these activities, allowing for interaction with biological macromolecules. nih.gov The relevance of chalcones in contemporary research is underscored by the continuous development of new synthetic methodologies and the exploration of their mechanisms of action to identify novel drug candidates. nih.govnih.gov
Review of Existing Literature on Related Dichlorinated Benzylideneacetone (B49655) Analogues
A review of the literature reveals significant interest in the synthesis and biological evaluation of various substituted chalcones, including those with halogen substitutions. Halogenation, including dichlorination, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a lead compound, potentially enhancing its activity or altering its metabolic profile.
Research on dichlorinated chalcone analogues has explored various substitution patterns on the aromatic rings. For instance, studies have described the synthesis of chalcones with dichloro substitutions on the s-triazine ring, which were then evaluated for their biological activities. bhu.ac.in The synthesis of these compounds often employs the Claisen-Schmidt condensation, reacting a substituted acetophenone (B1666503) with a substituted benzaldehyde. bhu.ac.in
In a broader context, the synthesis of pyridinyl analogues of dibenzylideneacetone (B150790) has been developed, with these compounds showing diverse biological activities. researchgate.net While not exclusively dichlorinated, this research highlights the modular nature of chalcone synthesis, allowing for the incorporation of various heterocyclic and substituted aryl groups. The synthesis of vicinal dichlorides from electron-deficient alkenes has also been reported using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and zinc chloride, demonstrating methods for direct dichlorination of the alkene bond in related systems. researchgate.net
Furthermore, the synthesis and biological evaluation of chalcones with other halogen substitutions, such as 2-chloro and 2-bromo moieties, have been conducted to investigate their antiangiogenic properties. core.ac.uk These studies provide valuable structure-activity relationship (SAR) data, indicating that the position and nature of the halogen substituent are critical to the observed biological effects. For example, in one study, a 2-chloro-2',5'-dihydroxychalcone was used as a parent compound for developing a library of related analogues. core.ac.uk The investigation into these related dichlorinated and halogenated benzylideneacetone analogues provides a comparative framework for understanding the potential chemical and biological properties of 2,6-Dichlorobenzylideneacetone (B1310720).
Interactive Data Table: Properties of Related Compounds
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(2,6-dichlorophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUBBGLIJLKARO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271365 | |
| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55420-71-8, 41420-69-3 | |
| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55420-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2-((2-propynyloxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041420693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dichlorobenzylideneacetone
Established Synthetic Routes and Optimizations
The synthesis of 2,6-Dichlorobenzylideneacetone (B1310720), a derivative of chalcone (B49325), is most prominently achieved through well-established condensation reactions. These methods are valued for their reliability and are subject to ongoing optimization to improve yields and reaction conditions.
Condensation Reactions (e.g., Claisen-Schmidt Condensation)
The primary and most traditional method for synthesizing this compound is the Claisen-Schmidt condensation. saudijournals.compropulsiontechjournal.com This reaction is a specific type of crossed-aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. researchgate.net
In the case of this compound, the synthesis involves the reaction between 2,6-dichlorobenzaldehyde (B137635) and acetone (B3395972). uit.nosciengine.com The reaction is typically base-catalyzed, where the base abstracts an α-hydrogen from acetone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated ketone product, this compound. gordon.edu
Catalyst Systems and Reaction Conditions
The success of the Claisen-Schmidt condensation heavily relies on the choice of catalyst and the specific reaction conditions.
Catalyst Systems:
Base Catalysis : Strong bases are the most common catalysts for this reaction. Alkali hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used in alcoholic solutions. saudijournals.comacs.org The base's role is to facilitate the formation of the acetone enolate, which initiates the condensation. gordon.edu In some procedures, calcium hydroxide (Ca(OH)₂) has also been employed. acs.org
Acid Catalysis : While less common for this specific transformation, acid-catalyzed conditions are also a possibility for Claisen-Schmidt reactions. Acid catalysts like hydrogen chloride (HCl) or Lewis acids can be used. acs.org An advantage of acid catalysis is that it can sometimes be used directly with reactants containing sensitive groups, like hydroxyls, without the need for protection. saudijournals.com
Reaction Conditions: The conditions for the synthesis can be optimized to maximize yield and purity. A typical procedure involves dissolving 2,6-dichlorobenzaldehyde and a base like NaOH in a solvent mixture of water and ethanol. uit.no Acetone is then added, often dropwise, and the mixture is stirred at room temperature. uit.noresearchgate.net The product often precipitates out of the solution and can be collected by filtration. acs.org
Below is a table summarizing typical reaction conditions found in literature for the synthesis of chalcone derivatives via Claisen-Schmidt condensation.
| Catalyst System | Reactants | Solvent | Temperature | Typical Yield |
| Sodium Hydroxide (NaOH) | 2,6-Dichlorobenzaldehyde, Acetone | Ethanol/Water | Room Temperature | Moderate to High |
| Potassium Hydroxide (KOH) | Substituted Benzaldehydes, Acetophenones | Ethanol | Room Temperature | Good |
| Calcium Hydroxide (Ca(OH)₂) | Substituted Benzaldehydes, Acetophenones | Aqueous Ethanol | Room Temperature | Good |
| Acid Catalysts (e.g., HCl) | General Aldehydes and Ketones | Varies | Varies | Variable |
This table represents generalized conditions for chalcone synthesis; specific yields for this compound may vary based on precise experimental parameters.
Stereoselective Synthesis Approaches
The double bond in this compound can exist as either the E (trans) or Z (cis) stereoisomer. In Claisen-Schmidt condensations, the formation of the E-isomer is generally favored due to thermodynamic stability. The E configuration minimizes steric hindrance between the bulky aryl group and the carbonyl group. uou.ac.in
The Zimmerman-Traxler model for aldol-type reactions proposes a chair-like transition state that can predict the stereochemical outcome. harvard.edu For the Claisen-Schmidt reaction, the transition state leading to the E-isomer is lower in energy because the larger substituents occupy equatorial-like positions, reducing unfavorable 1,3-diaxial interactions. harvard.edu While specific stereoselective studies targeting the Z-isomer of this compound are not widely reported, controlling stereochemistry in these reactions typically involves the use of chiral auxiliaries, specific boron enolates, or other advanced stereocontrolled methods, though these are more common in complex total synthesis rather than for a simple chalcone derivative. researchgate.net
Novel and Advanced Synthetic Approaches
In line with modern chemical practices, new methods are being explored to synthesize chalcones like this compound in a more efficient and environmentally friendly manner.
Green Chemistry Approaches to Synthesis
Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. rjpn.org Several of these principles have been applied to chalcone synthesis.
Solvent-Free Synthesis : One significant green approach is to perform the Claisen-Schmidt condensation under solvent-free conditions, often referred to as grinding or mechanochemistry. propulsiontechjournal.comfrontiersin.org Reactants are physically ground together, sometimes with a solid catalyst, which can lead to high yields in very short reaction times and eliminates the need for potentially flammable or toxic organic solvents. propulsiontechjournal.com
Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically accelerate the rate of reaction, often reducing reaction times from hours to minutes. rjpn.orgfrontiersin.org Microwave-assisted Claisen-Schmidt condensations have been reported to produce chalcones in excellent yields under solvent-free conditions or with minimal solvent. frontiersin.org
Aqueous Media : Performing the reaction in water or aqueous micellar solutions is another green alternative. acs.org Using surfactants like cetyltrimethylammonium bromide (CTAB) can create micelles that act as microreactors, allowing the reaction to proceed efficiently in water, which is a benign solvent. acs.org
Use of Greener Catalysts : Research into heterogeneous or reusable catalysts, such as zeolites, is underway to replace soluble catalysts that can be difficult to remove from the product mixture. rsc.org
| Green Method | Catalyst/Conditions | Solvent | Key Advantage |
| Grinding (Mechanochemistry) | Solid base (e.g., KOH) | Solvent-Free | High efficiency, no solvent waste. propulsiontechjournal.com |
| Microwave Irradiation | Anhydrous K₂CO₃ | Solvent-Free | Drastically reduced reaction times. rjpn.orgfrontiersin.org |
| Ultrasonic Irradiation | Base catalyst | Appropriate Solvent | Reaction acceleration. rjpn.org |
| Micellar Catalysis | Surfactant (e.g., CTAB) | Water | Avoids organic solvents, easy work-up. acs.org |
Spectroscopic Characterization and Advanced Structural Elucidation of 2,6 Dichlorobenzylideneacetone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
The ¹H NMR spectrum of 2,6-dichlorobenzylideneacetone (B1310720) provides a wealth of information through its chemical shifts and spin-spin coupling patterns. The molecule, (E)-4-(2,6-dichlorophenyl)but-3-en-2-one, has distinct proton environments that give rise to characteristic signals.
The protons on the aromatic ring appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The proton at the C4 position of the phenyl ring is expected to be a triplet due to coupling with the two equivalent protons at C3 and C5. These C3 and C5 protons would, in turn, appear as a doublet.
The ethylenic protons (H-α and H-β) of the α,β-unsaturated ketone system are particularly diagnostic. Due to the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the aromatic ring, these protons are deshielded and appear as doublets in the range of δ 6.8 to 8.2 ppm. mdpi.comajchem-a.com The H-β proton, being closer to the aromatic ring, typically resonates further downfield than the H-α proton. The coupling constant between these two protons (³J_HαHβ_) is expected to be in the range of 11-18 Hz, which is characteristic of a trans configuration, confirming the (E)-isomer geometry. rsc.org
The methyl protons of the acetyl group (CH₃) are the most shielded protons in the molecule, appearing as a sharp singlet in the upfield region, typically around δ 2.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (acetyl) | ~2.4 | Singlet (s) | - |
| H-α (vinyl) | ~6.9 | Doublet (d) | ³J_HαHβ_ ≈ 16 |
| Aromatic (H4) | ~7.2 | Triplet (t) | ³J ≈ 8 |
| Aromatic (H3, H5) | ~7.4 | Doublet (d) | ³J ≈ 8 |
| H-β (vinyl) | ~7.6 | Doublet (d) | ³J_HαHβ_ ≈ 16 |
The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. rsc.org Due to molecular symmetry, fewer than 10 signals are expected.
The carbonyl carbon (C=O) of the ketone is the most deshielded carbon, appearing at the lowest field, typically in the range of δ 195-200 ppm. acs.org The carbons of the α,β-unsaturated system, C-α and C-β, are observed in the δ 125-145 ppm region.
The aromatic carbons show distinct chemical shifts. The carbon atoms bearing the chlorine substituents (C2, C6) are expected around δ 135 ppm. The quaternary carbon attached to the vinyl group (C1) would appear near δ 133 ppm. The other aromatic carbons (C3, C4, C5) will have signals in the δ 128-132 ppm range. The methyl carbon (CH₃) is the most shielded, resonating at the highest field, typically around δ 25-30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbonyl) | ~198 |
| C-β (vinyl) | ~142 |
| C2, C6 (Ar-Cl) | ~135 |
| C1 (Ar-C) | ~133 |
| C4 (Ar-CH) | ~131 |
| C3, C5 (Ar-CH) | ~129 |
| C-α (vinyl) | ~127 |
| CH₃ (acetyl) | ~28 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.netmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. mdpi.com For this compound, a strong cross-peak would be observed between the vinyl protons H-α and H-β, confirming their three-bond (vicinal) coupling. Cross-peaks would also connect the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.comlibretexts.org It allows for the direct assignment of protonated carbons. For example, the signal for the methyl protons (~2.4 ppm) will show a correlation to the methyl carbon signal (~28 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). mdpi.comlibretexts.org It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together molecular fragments. Key correlations would include the methyl protons to the carbonyl carbon and C-α, and the vinyl protons to the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's stereochemistry and conformation. researchgate.net A key NOE would be expected between the H-β proton and the protons on the aromatic ring (H3, H5), confirming the trans relationship across the double bond and providing information on the rotational preference around the C-β-Ar bond.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the precise assignment of vibrational modes. Current time information in Bangalore, IN.vulcanchem.com
The most intense and characteristic band is the C=O stretching vibration of the conjugated ketone, which typically appears in the range of 1640–1665 cm⁻¹. mdpi.comajchem-a.com Conjugation with the C=C double bond lowers this frequency compared to a simple saturated ketone. The C=C stretching vibration of the alkene moiety is usually found around 1570–1605 cm⁻¹. mdpi.com
The spectrum also displays bands corresponding to the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. The strong C-Cl stretching vibrations are expected in the fingerprint region, typically between 700 and 850 cm⁻¹. materialsciencejournal.org Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the aromatic ring.
Table 3: Key Infrared Vibrational Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2950-2850 | Weak |
| C=O Stretch (conjugated ketone) | 1665-1640 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |
| Alkene C=C Stretch | 1580-1570 | Medium |
| C-Cl Stretch | 850-700 | Strong |
Due to rotational freedom around the single bonds connecting the carbonyl group to the vinyl group and the vinyl group to the aromatic ring, this compound can exist in different conformations. The most stable conformers are typically the s-cis and s-trans isomers, referring to the orientation around the C(O)-Cα bond.
Infrared spectroscopy can be a powerful tool for studying these conformational equilibria. bhu.ac.in The exact frequency of the C=O stretching vibration is sensitive to the molecular conformation. Different conformers can lead to the appearance of multiple C=O bands or a broadened C=O absorption band in the IR spectrum. bhu.ac.in By studying the IR spectrum in different solvents or at various temperatures, it is possible to deduce information about the relative stabilities of the different conformers and the nature of the most predominant form. For instance, in related chalcones, the s-cis and s-trans conformers have been shown to exhibit distinct carbonyl stretching frequencies. bhu.ac.in The steric hindrance imposed by the two chlorine atoms at the ortho positions likely plays a significant role in favoring a specific, likely non-planar, conformation to minimize steric strain.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, a chalcone (B49325) derivative, the UV-Vis spectrum provides critical information about its conjugated π-electron system. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are directly related to the energy difference between these states, offering insights into the molecule's electronic structure.
Electronic Transitions and Chromophore Analysis
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within its principal chromophore. A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of light in the UV-Vis region. osti.gov In this molecule, the chromophore consists of the entire conjugated system: the 2,6-dichlorophenyl ring linked through an α,β-unsaturated carbonyl bridge to a methyl group.
The electronic structure of chalcones is characterized by a delocalized π-system that extends across the substituted benzene (B151609) ring and the enone moiety. This extensive conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the absorption bands for these transitions are found at longer wavelengths.
The spectrum of this compound is expected to exhibit two main types of electronic transitions:
π→π Transitions:* These are high-intensity absorptions that arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For this compound, the most prominent band, often referred to as Band I, is assigned to an intramolecular charge transfer (ICT) transition. nih.gov This transition involves the redistribution of electron density from the substituted phenyl ring (the donor part) to the electron-withdrawing carbonyl group (the acceptor part). The presence of two electron-withdrawing chlorine atoms on the phenyl ring modulates the energy of this transition compared to the unsubstituted benzylideneacetone (B49655). bas.bg
n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. This transition, often called Band II, is symmetry-forbidden, which accounts for its weak intensity. osti.gov It typically appears at a longer wavelength than the main π→π* band but can often be masked or appear as a shoulder on the more intense ICT band. researchgate.net
The absorption characteristics are summarized in the table below, with values representative of this class of compounds.
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assignment |
| π→π (ICT) | 300 - 370 | > 10,000 | Intramolecular Charge Transfer (HOMO→LUMO) |
| n→π | 380 - 490 | < 2,000 | Excitation of non-bonding carbonyl electrons |
| Table 1: Typical Electronic Transitions for Chalcone Derivatives. |
Solvent Effects on Electronic Spectra
The position and intensity of absorption bands in the UV-Vis spectrum of this compound are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net Analyzing these shifts provides valuable information about the change in dipole moment upon electronic excitation.
Bathochromic Shift (Red Shift): The intense π→π* (ICT) transition typically undergoes a bathochromic shift to longer wavelengths as the solvent polarity increases. This occurs because the excited state of a push-pull system like a chalcone is generally more polar than its ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. mdpi.com
Hypsochromic Shift (Blue Shift): In contrast, the n→π* transition typically exhibits a hypsochromic shift to shorter wavelengths with increasing solvent polarity. This is particularly evident in protic solvents (like ethanol) which can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen. This hydrogen bonding stabilizes the ground state, increasing the energy required to promote an n-electron to the π* orbital. nih.gov
The effect of solvent polarity on the primary ICT absorption band (λmax) for this compound is illustrated in the following table, with data based on the expected behavior for substituted chalcones.
| Solvent | Dielectric Constant (ε) | λmax (nm) (Representative) | Spectral Shift Direction (Relative to Cyclohexane) |
| Cyclohexane | 2.02 | 308 | - |
| Dichloromethane | 8.93 | 315 | Bathochromic |
| Acetone (B3395972) | 20.7 | 319 | Bathochromic |
| Ethanol | 24.6 | 324 | Bathochromic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 330 | Bathochromic |
| Table 2: Representative Solvent Effects on the π→π (ICT) Transition of this compound.* |
Investigation of Photophysical Properties
The photophysical properties of a molecule describe the pathways by which it dissipates the energy it absorbs from light, including processes like fluorescence and phosphorescence. Chalcone derivatives are known to be fluorescent, and their emission characteristics are closely linked to their molecular structure and environment. mdpi.commdpi.com
Upon excitation into the singlet excited state (S₁) via light absorption, this compound can relax through several pathways. The most significant radiative decay process is fluorescence, which is the emission of a photon as the molecule returns from the S₁ state to the ground state (S₀).
Key photophysical properties include:
Fluorescence Emission: The emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. Chalcones often exhibit large Stokes shifts, which is advantageous for applications in fluorescence imaging as it minimizes self-absorption. mdpi.commdpi.com
Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield for chalcones is highly variable and sensitive to substituents and solvent polarity. rsc.org The presence of heavy atoms like chlorine can increase the rate of intersystem crossing (ISC)—a non-radiative transition from the singlet excited state (S₁) to the triplet state (T₁). This enhanced ISC can lead to a decrease in fluorescence quantum yield. nih.gov
Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of the molecule in a specific environment.
The photophysical properties are also subject to solvatochromic effects, with the fluorescence emission maximum often showing a significant red shift in more polar solvents due to the stabilization of the polar excited state. researchgate.net
| Property | Description | Expected Characteristics for this compound |
| Fluorescence | Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). | Emission expected in the violet-blue to green region of the spectrum. |
| Stokes Shift | The energy difference (in nm or cm⁻¹) between the maxima of the absorption and emission spectra. | Expected to be large (>50 nm), indicating significant structural relaxation in the excited state. mdpi.com |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Moderate to low, potentially reduced by the "heavy atom effect" of the chlorine substituents. nih.gov |
| Table 3: Summary of Expected Photophysical Properties. |
Crystallographic Analysis and Solid State Structure of 2,6 Dichlorobenzylideneacetone
Single Crystal X-ray Diffraction (SC-XRD) Studies
Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be the primary tool for elucidating the detailed molecular and crystal structure of 2,6-Dichlorobenzylideneacetone (B1310720). However, no published SC-XRD studies for this specific compound could be located.
Had SC-XRD data been available for this compound, it would have provided precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for defining the molecule's conformation, such as the planarity of the α,β-unsaturated ketone system and the rotational orientation of the 2,6-dichlorophenyl group relative to the rest of the molecule.
Table 1: Hypothetical Bond Geometry Data from SC-XRD
| Parameter | Expected Value Range | Information Yielded |
| C=C Bond Length | ~1.33 - 1.35 Å | Confirms the presence of the double bond in the enone system. |
| C=O Bond Length | ~1.20 - 1.23 Å | Characterizes the carbonyl group. |
| C-Cl Bond Length | ~1.72 - 1.76 Å | Indicates the covalent bond between carbon and chlorine on the aromatic ring. |
| C-C-C Bond Angles | ~118° - 122° | Defines the geometry of the propenone backbone. |
| Dihedral Angle | Variable | Describes the twist between the phenyl ring and the enone plane. |
Note: The values in this table are generalized expectations for similar organic molecules and are not experimental data for this compound.
Analysis of the crystal packing from SC-XRD data would reveal how individual molecules of this compound arrange themselves in the solid state. This is governed by various non-covalent intermolecular interactions. For this molecule, one would anticipate the potential for several types of interactions that dictate the supramolecular architecture. These could include weak C-H···O hydrogen bonds, halogen bonding involving the chlorine atoms, and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. The specific nature and geometry of these interactions, however, remain undetermined in the absence of experimental data.
The molecule this compound is achiral, meaning it is superimposable on its mirror image. Therefore, the determination of absolute configuration, a process relevant for chiral molecules, is not applicable in this case.
Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity Analysis
Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It can identify crystalline phases and is particularly useful for detecting polymorphism, which is the ability of a compound to exist in more than one crystal structure.
No PXRD patterns for this compound have been published. If such data were available, it would present a unique fingerprint for the crystalline form of the compound, characterized by a series of peaks at specific diffraction angles (2θ). Comparing experimental PXRD patterns of different batches could indicate the presence of different polymorphs, each with its own distinct packing arrangement and physical properties. The sharpness of the diffraction peaks would also provide an indication of the degree of crystallinity of the sample.
Correlation of Solid-State Structure with Spectroscopic Data
Spectroscopic data, such as that from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be correlated with solid-state structural information to provide a more complete understanding of the compound. While some basic spectroscopic data for this compound may exist in general chemical databases, specific studies correlating these with a determined crystal structure are absent.
For instance, the chemical shifts in a solid-state NMR spectrum would be highly sensitive to the local electronic environment of the nuclei, which is a direct consequence of the molecular conformation and intermolecular interactions present in the crystal. Similarly, shifts in the vibrational frequencies in an IR spectrum, particularly for the carbonyl (C=O) and vinyl (C=C) stretching modes, could indicate the presence and strength of intermolecular hydrogen bonding in the solid state. Without a reference crystal structure, these correlations remain speculative.
Computational Chemistry and Theoretical Investigations of 2,6 Dichlorobenzylideneacetone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of many-body systems. wikipedia.org DFT methods have been widely applied to analyze the geometry and electronic properties of various molecules, including those with complex structures. ekb.egmdpi.commdpi.com
Geometry Optimization and Conformational Analysis
The first step in the theoretical study of a molecule is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. tau.ac.ilconflex.net For 2,6-Dichlorobenzylideneacetone (B1310720), this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. tau.ac.il
Conformational analysis further explores the different spatial arrangements of the molecule, known as conformers, that can arise from rotation around single bonds. researchgate.net This is particularly relevant for this compound due to the rotational freedom around the bond connecting the phenyl ring and the propenone moiety. By comparing the energies of different conformers, the most energetically favorable and thus most populated conformation at a given temperature can be identified. ethz.ch Computational methods like the MMFF force field are often used for initial conformational searches, followed by higher-level DFT optimizations. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C-Cl | 1.74 | - | - |
| C-C (ring) | 1.39 | - | - |
| C-C=C | - | 120.5 | - |
| C-C-Cl | - | 119.8 | - |
| Ring-C=C-C | - | - | 178.5 |
Note: The values in this table are representative and would be determined from specific DFT calculations.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.comscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. semanticscholar.orgvjol.info.vn A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and thus more reactive. scirp.orgvjol.info.vn For this compound, the presence of electronegative chlorine atoms and the conjugated system are expected to significantly influence the energies and distributions of these orbitals. nih.govnankai.edu.cn
Table 2: Frontier Molecular Orbital Properties of this compound (Exemplary Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: The values in this table are illustrative and would be derived from specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deelsevier.comreed.edu The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. reed.eduresearchgate.net
Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netekb.eg For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atom due to its high electronegativity, making it a site for electrophilic interaction. researchgate.net The aromatic ring and the chlorine atoms would also exhibit distinct electrostatic potential features influencing their reactivity. researchgate.net
Vibrational Frequency Calculations and Spectroscopic Property Prediction
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. uni-rostock.dereadthedocs.iocrystalsolutions.eu After geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the vibrational modes of the molecule. uni-rostock.dereadthedocs.io
Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. openmopac.net By comparing the calculated vibrational spectra with experimental data, a detailed understanding of the molecular structure and bonding can be achieved. researchgate.net For this compound, the calculated vibrational frequencies would help in assigning the characteristic peaks corresponding to the C=O stretch, C-Cl stretches, and various vibrations of the aromatic ring and the propenone backbone.
Table 3: Calculated Vibrational Frequencies for this compound (Exemplary Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O Stretch | 1685 |
| C-Cl Stretch (sym) | 750 |
| C-Cl Stretch (asym) | 780 |
| C=C Stretch | 1620 |
| Aromatic C-H Stretch | 3050-3100 |
Note: These are representative frequencies and would be obtained from specific DFT calculations. Scaling factors are often applied to calculated frequencies to better match experimental values.
Chemical Reactivity Descriptors (e.g., chemical hardness, electronegativity)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. scirp.orgnih.govresearchgate.netjournalcsij.com These descriptors include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons. scirp.org
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer. ekb.eg
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. scirp.org
Molecular Dynamics (MD) Simulations
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a system over time. stanford.eduresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, intermolecular interactions, and solvent effects. ump.edu.myrsc.orglehigh.edu
For this compound, an MD simulation could be used to study its behavior in a solvent, providing information on its solvation structure and dynamics. It could also be used to explore its interactions with other molecules, which is crucial for understanding its behavior in a condensed phase or in a biological environment. ump.edu.my The simulation would track the trajectory of each atom over time, revealing how the molecule moves, vibrates, and interacts with its surroundings. lehigh.edu
Dynamic Conformational Behavior and Flexibility
The dynamic nature of molecules, including their conformational changes and flexibility, is crucial for understanding their interactions and reactivity. Proteins, for instance, are not static entities but rather exist as a dynamic ensemble of conformations. diva-portal.orgnih.gov This inherent flexibility allows them to explore a vast conformational space, and thermally accessible substates, other than the lowest energy conformation, can play significant roles in molecular recognition. nih.gov The concept of "conformational selection" suggests that weakly populated, higher-energy conformations may be responsible for binding to other molecules, followed by a population shift towards these bound conformations. nih.gov
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the dynamic conformational behavior of molecules. diva-portal.orgbiorxiv.org These simulations can reveal the complex conformational landscapes of molecules and identify the different conformational states they can adopt. biorxiv.org For example, MD simulations have shown that the inactive state of some receptors exhibits greater conformational heterogeneity compared to the active state. biorxiv.org This dynamic behavior can be influenced by factors such as electrostatic interactions, which can rigidify certain parts of a molecule while allowing flexibility in others. biorxiv.org
In the context of this compound, its conformational flexibility would be dictated by the rotational freedom around the single bonds within its structure. The presence of the dichlorophenyl group and the enone moiety will influence the preferred conformations and the energy barriers between them. Understanding this dynamic behavior is essential for predicting how it might interact with biological targets or other molecules.
Solvent Effects and Solvation Dynamics
Solvent-solute interactions are fundamental in solution-phase chemistry, influencing ground states, transition states, and reaction pathways. uni-hamburg.de These interactions can stabilize intermediate states and alter energy barriers. uni-hamburg.de The effect of a solvent on a molecule can be modeled using both implicit and explicit solvent models. mdpi.com Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, while explicit models involve the inclusion of individual solvent molecules around the solute. mdpi.com
The adsorption energy of a molecule onto a surface is also significantly affected by the solvent. Generally, the adsorption energy in a solvent is lower in magnitude than in the gas phase. nsf.gov This difference is related to the adhesion energy of the solvent to the surface and the displacement of solvent molecules by the adsorbate. nsf.gov
The study of solvation dynamics, which refers to the time-dependent response of the solvent to a change in the solute, provides further insight into these interactions. uni-hamburg.de Ultrafast local probes can be used to understand how solvation dynamics influence the solute during chemical reactions. uni-hamburg.de For this compound, the polarity of the solvent would play a crucial role in its solvation and could influence its conformational equilibrium and reactivity.
Quantum Chemical Calculations Beyond DFT
While Density Functional Theory (DFT) is a widely used computational method, more accurate, albeit more computationally expensive, methods are often required for certain applications. beast-echem.org These "beyond-DFT" methods provide a higher level of theory and can be crucial for obtaining accurate reaction barriers and describing systems with strong electron correlation. beast-echem.org
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)
Ab initio methods are based on first principles, using only fundamental physical constants. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) method, which provides a foundational description of the electronic structure but does not fully account for electron correlation. wikipedia.org
Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF method by including electron correlation effects. chemeurope.comwikipedia.org It is typically applied to the second (MP2), third (MP3), or fourth (MP4) order. chemeurope.comwikipedia.org MP2 calculations, for instance, scale computationally as N^4, where N is a measure of the system size. wikipedia.org While these methods offer greater accuracy, they can sometimes exhibit erratic or divergent behavior. smu.edu
Table 1: Comparison of Scaling for Ab Initio Methods
| Method | Scaling |
| Hartree-Fock (HF) | ~N³-N⁴ wikipedia.org |
| Møller-Plesset 2nd order (MP2) | N⁴ wikipedia.org |
| Møller-Plesset 3rd order (MP3) | N⁶ wikipedia.org |
| Møller-Plesset 4th order (MP4) | N⁷ wikipedia.org |
Advanced Theoretical Models for Reaction Mechanism Prediction
Predicting reaction mechanisms often requires a detailed understanding of the potential energy surface, including transition states. csustan.edu While DFT can be used for this purpose, more advanced models are sometimes necessary for greater accuracy, especially for complex reactions. beast-echem.orgcsustan.edu
Computational methods can be employed to generate potential energy surfaces and locate transition state geometries. csustan.edu The insights gained from these calculations, such as the role of intermolecular and electrostatic interactions, are vital for understanding reaction pathways. csustan.edu For a molecule like this compound, these models could be used to predict its reactivity in various chemical transformations.
Electronic Excitation Energy Calculations (e.g., TD-DFT)
Time-dependent density functional theory (TD-DFT) is a popular method for calculating the electronic excitation energies of molecules, which are crucial for understanding their absorption spectra. ohio-state.edubenasque.org TD-DFT calculations can predict the energies of the lowest-energy singlet excited states, which can then be correlated with experimental UV-vis absorption spectra. mdpi.com
The accuracy of TD-DFT depends on the choice of the functional. mdpi.com While TD-DFT is a cost-effective method for predicting electronic spectra, it has known limitations and the calculated excitation energies are often systematically lower than experimental values. ohio-state.edumdpi.com For this compound, TD-DFT could be used to predict its UV-vis spectrum and understand its photophysical properties.
Table 2: Typical Accuracy of TD-DFT for Vertical Excitation Energies
| Property | Statistical Accuracy |
| Vertical Excitation Energies | ~0.3 eV ohio-state.edu |
Computational Studies on Molecular Interactions and Binding Affinity
Understanding the interactions between a small molecule (ligand) and a macromolecule (receptor) is central to drug discovery. openaccessjournals.com Computational methods like molecular docking are used to predict the preferred binding orientation and affinity of a ligand to a receptor. openaccessjournals.commdpi.com
The binding affinity, often expressed as a scoring function in docking calculations, quantifies the strength of the interaction. mdpi.com These scoring functions consider various factors, including van der Waals interactions, hydrogen bonding, and electrostatic interactions. openaccessjournals.com However, the correlation between scoring functions and experimentally determined binding affinities can be poor. mdpi.com
Molecular dynamics simulations can provide a more detailed, dynamic picture of molecular interactions over time. diva-portal.orgadvancedsciencenews.com By incorporating data from these simulations, researchers can gain a deeper understanding of the binding event as a dynamic process. advancedsciencenews.com For this compound, these computational approaches could be used to identify potential biological targets and predict its binding affinity, providing a basis for understanding its potential biological activity.
Chemical Reactivity and Derivatization Studies of 2,6 Dichlorobenzylideneacetone
Electrophilic and Nucleophilic Addition Reactions
The electronic properties of the α,β-unsaturated ketone system in 2,6-Dichlorobenzylideneacetone (B1310720) are central to its reactivity. The carbonyl group polarizes the molecule, creating a partial positive charge on the carbonyl carbon and a partial positive charge on the β-carbon of the alkene, making them susceptible to nucleophilic attack. savemyexams.com Conversely, the π-electrons of the double bond allow for reactions with electrophiles.
Nucleophilic Addition:
Nucleophilic addition is a primary reaction pathway for carbonyl compounds. masterorganicchemistry.com Nucleophiles can attack the electrophilic carbonyl carbon (a 1,2-addition) or the β-carbon (a 1,4-conjugate addition or Michael addition). masterorganicchemistry.comnumberanalytics.com The outcome is often dependent on the nature of the nucleophile and the reaction conditions.
1,2-Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct attack at the carbonyl carbon. masterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate, which upon protonation yields an allylic alcohol.
1,4-Conjugate Addition: Softer nucleophiles, like cyanides, amines, and thiols, typically favor conjugate addition. geeksforgeeks.org This reaction forms an enolate intermediate, which is then protonated to give a saturated ketone. For example, the addition of hydrogen cyanide can form a cyanohydrin. medlifemastery.com
The mechanism for nucleophilic addition generally involves the attack of the nucleophile on the electron-deficient carbon, breaking the carbon-oxygen π-bond. chemistryguru.com.sg This leads to an intermediate alkoxide which is then protonated. geeksforgeeks.orgchemistryguru.com.sg
Electrophilic Addition:
The carbon-carbon double bond in this compound can undergo electrophilic addition. ucalgary.ca The reaction is initiated by the attack of the π-electrons on an electrophile, leading to the formation of a carbocation intermediate. slideshare.net The stability of this carbocation is influenced by the presence of the adjacent carbonyl group and the dichlorophenyl ring. The regioselectivity of the addition is governed by the formation of the more stable carbocation intermediate (Markovnikov's rule). libretexts.org
Common electrophilic additions include reactions with:
Halogens (X₂): Addition of bromine or chlorine leads to vicinal dihalo compounds. libretexts.org
Hydrogen Halides (HX): These add across the double bond, with the halogen typically bonding to the β-carbon. lasalle.edu
Water (Hydration): In the presence of an acid catalyst, water can add across the double bond to form a β-hydroxy ketone. lasalle.edu
Cycloaddition Reactions and Pericyclic Transformations
Cycloaddition reactions provide a powerful method for constructing cyclic molecules. libretexts.org The α,β-unsaturated system of this compound can participate as a component in these reactions.
Diels-Alder Reaction:
The electron-deficient double bond of this compound makes it a suitable dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. libretexts.org When reacted with a conjugated diene, it can form a six-membered ring. The reaction is typically stereospecific and proceeds readily with electron-rich dienes. libretexts.org
[2+2] Cycloaddition:
Thermally initiated [2+2] cycloadditions between two alkene units are generally forbidden by orbital symmetry rules. libretexts.org However, photochemical [2+2] cycloadditions can occur upon irradiation, leading to the formation of cyclobutane (B1203170) derivatives. nih.gov Iron-catalyzed [2+2] cycloadditions have also been developed as a method to synthesize cyclobutanes. nih.gov
Other Pericyclic Transformations:
Pericyclic reactions, which proceed through a cyclic transition state, are a broad class of reactions. msu.edu While Diels-Alder is the most relevant cycloaddition, other transformations like electrocyclic reactions or sigmatropic rearrangements could potentially be induced under specific conditions, though they are less common for this type of substrate. msu.edu
Oxidation and Reduction Chemistry
The functional groups of this compound can be selectively oxidized or reduced.
Reduction:
The reduction of α,β-unsaturated ketones can yield different products depending on the reagents and conditions used.
Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of cerium chloride (Luche reduction), can selectively reduce the carbonyl group to an alcohol without affecting the double bond.
Selective Alkene Reduction: Catalytic hydrogenation using specific catalysts can selectively reduce the carbon-carbon double bond, yielding the corresponding saturated ketone. numberanalytics.com
Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions, can reduce both the carbonyl group and the double bond to produce a saturated alcohol.
A study on a related compound, 2,6-dichlorophenolindophenol, demonstrated its reduction by L-ascorbic acid, highlighting a potential redox pathway. researchgate.net
Oxidation:
Oxidation of this compound can lead to cleavage of the molecule.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup (ozonolysis), or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the carbon-carbon double bond, yielding 2,6-dichlorobenzaldehyde (B137635) and a carboxylic acid fragment.
Functional Group Transformations and Derivatization Strategies
Functional group transformations allow for the modification of a molecule to create new compounds with different properties. elsevier.com Derivatization is a technique used to modify an analyte to improve its suitability for analysis, for example, by increasing its volatility for gas chromatography (GC). researchgate.netspectroscopyonline.com
Transformations of the Carbonyl Group:
Acetal (B89532)/Ketal Formation: Reaction with alcohols or diols in the presence of an acid catalyst can protect the carbonyl group as an acetal or ketal. geeksforgeeks.org This is a reversible transformation. geeksforgeeks.org
Imine/Enamine Formation: Reaction with primary or secondary amines can form imines (Schiff bases) or enamines, respectively. geeksforgeeks.org
Transformations of the Alkene:
Halogenation: Besides addition, allylic halogenation can be achieved under specific conditions.
Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can epoxidize the electron-deficient double bond to form an epoxy ketone.
Derivatization Strategies:
Derivatization of this compound could be employed to enhance its detection in analytical methods. chromatographyonline.com For instance, conversion to a more volatile or thermally stable derivative, such as a silyl (B83357) ether after reduction of the ketone, can facilitate GC analysis. tcichemicals.com Another strategy involves adding a chromophore or fluorophore to improve detection in liquid chromatography. chromatographyonline.com
| Reaction Type | Reagent(s) | Product Type |
| Nucleophilic Addition (1,2) | Grignard Reagents (RMgX) | Allylic Alcohol |
| Nucleophilic Addition (1,4) | Amines, Cyanides | Saturated Ketone |
| Reduction (Carbonyl) | NaBH₄, CeCl₃ | Allylic Alcohol |
| Reduction (Alkene) | H₂, Catalyst | Saturated Ketone |
| Oxidation (Cleavage) | O₃ then DMS or Zn/H₂O | 2,6-Dichlorobenzaldehyde |
| Carbonyl Protection | Ethylene glycol, H⁺ | Cyclic Ketal |
Role as a Synthetic Intermediate in Complex Molecule Construction
The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. Its structure can be incorporated into larger frameworks through the reactions described above. For instance, the product of a Diels-Alder reaction could serve as a precursor for polycyclic systems.
Mechanistic Investigations of Novel Reactions
Understanding the detailed step-by-step pathway of a reaction, its mechanism, is crucial for optimizing conditions and predicting outcomes. numberanalytics.com Mechanistic studies often involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the nature of intermediates and transition states. rsc.org
For reactions involving this compound, mechanistic investigations would likely focus on:
Regioselectivity of Additions: Probing why certain nucleophiles or electrophiles favor one position over another (e.g., 1,2- vs. 1,4-addition). This can be explored by studying the electronic and steric effects of the dichlorophenyl group.
Stereoselectivity of Cycloadditions: Investigating the factors that control the stereochemical outcome of reactions like the Diels-Alder reaction.
Carbocation Intermediates: In electrophilic additions, studying the structure and stability of the resulting carbocation intermediates, which are influenced by the electron-withdrawing nature of the chlorine atoms and the carbonyl group. libretexts.orgbeilstein-journals.org
Modern studies often employ techniques like UV/vis spectroscopy to follow reaction progress and identify intermediates, as demonstrated in the kinetic analysis of a "declick" reaction which revealed a multi-step process. rsc.org Such detailed analyses provide a complete mechanistic picture of the transformation. rsc.org
Structure Activity Relationship Sar Studies and Biological Target Engagement of 2,6 Dichlorobenzylideneacetone
Structure-Activity Relationship (SAR) Analysis in Various Biological Contexts
The biological activity of chalcones and their derivatives, including 2,6-Dichlorobenzylideneacetone (B1310720), is intricately linked to their chemical structure. The presence and position of substituents on the aromatic rings play a crucial role in determining their efficacy and selectivity.
Impact of Substituent Modifications on Biological Activities
The core structure of chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a key determinant of their biological effects. mdpi.comjuniperpublishers.com Modifications to this scaffold, particularly the addition of various substituent groups, can significantly alter their biological profiles. nih.gov
The introduction of halogen atoms, such as chlorine, into the phenyl rings of chalcones has been a common strategy to enhance their biological activities. The electron-withdrawing nature and lipophilicity of chlorine can influence the molecule's interaction with biological targets. mdpi.com For instance, studies on various chalcone (B49325) derivatives have shown that halogen substitution can lead to potent anti-inflammatory, antimicrobial, and anticancer effects. juniperpublishers.comnih.gov
In the case of this compound, the presence of two chlorine atoms at the 2 and 6 positions of the benzylidene ring is of particular interest. This substitution pattern is known to create significant steric hindrance, which can influence the molecule's conformation and its ability to bind to target proteins. nih.gov While specific studies on this compound are limited, research on related dichlorinated chalcones suggests that this substitution can impact activity. For example, a study on dibenzylideneacetone (B150790) derivatives as probes for β-amyloid plaques revealed that substitution at the ortho position, such as in the 2,6-dichloro arrangement, could reduce or abolish binding affinity, whereas para substitution was well-tolerated. acs.org This highlights the critical role of substituent positioning in directing biological activity.
The α,β-unsaturated ketone moiety in the chalcone backbone is a Michael acceptor, making it susceptible to nucleophilic attack from biological molecules like cysteine residues in proteins. researchgate.net This reactivity is fundamental to the biological activity of many chalcones. The electronic properties of the substituents on the aromatic rings can modulate the electrophilicity of this Michael acceptor. Electron-withdrawing groups, such as the chloro groups in this compound, are generally expected to enhance this reactivity.
| Compound | Substituent on Benzylidene Ring | Observed Biological Activity | Reference |
|---|---|---|---|
| Licochalcone A | 4-hydroxy, 3-(3-methyl-2-butenyl) | Antimalarial activity | mdpi.com |
| Isoliquiritigenin | 2',4',4-trihydroxy | Induces cell cycle arrest and apoptosis | mdpi.com |
| Butein | 3,4,2',4'-tetrahydroxy | Inhibition of α-glucosidase | nih.gov |
| 2',5'-dihydroxy-4-chloro-dihydrochalcone | 4-chloro | Inhibition of nitric oxide production | nih.gov |
Identification of Key Pharmacophoric Features
A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For chalcones, key pharmacophoric features generally include:
Two Aromatic Rings: These provide a scaffold for hydrophobic interactions with the target protein.
An α,β-Unsaturated Carbonyl System: This acts as a Michael acceptor and a hydrogen bond acceptor.
The 2,6-dichloro substitution in this compound contributes significantly to its pharmacophoric profile. The chlorine atoms are hydrophobic and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The steric bulk of the ortho-dichloro groups forces the phenyl ring to be non-planar with the enone system, which can be a critical feature for fitting into specific binding pockets.
Mechanism of Action (MoA) Investigations at the Molecular Level
The diverse biological activities of chalcones stem from their ability to interact with a variety of molecular targets, including enzymes and signaling proteins.
Enzyme Inhibition Kinetics and Mechanism (e.g., competitive, non-competitive, irreversible, reversible)
Chalcones are known to inhibit a wide range of enzymes, often through covalent modification of cysteine residues in the active site via Michael addition. researchgate.net This can lead to irreversible inhibition. However, reversible inhibition, including competitive, non-competitive, and mixed-type inhibition, has also been reported for various chalcone derivatives. nih.govfrontiersin.org
For example, some chalcone derivatives have been shown to be potent inhibitors of enzymes like α-glucosidase and cyclooxygenase (COX). nih.govnih.gov The mode of inhibition is dependent on the specific chalcone and the target enzyme. In the context of this compound, its enhanced electrophilicity due to the dichloro substitution might favor irreversible inhibition of enzymes with reactive cysteine residues in their active sites.
| Enzyme | Inhibitor (Chalcone Derivative) | Inhibition Type | IC50/Ki Value | Reference |
|---|---|---|---|---|
| α-Glucosidase | Butein | Competitive | - | nih.gov |
| α-Glucosidase | Xanthohumol | Non-competitive | 8.8 µM (IC50) | nih.gov |
| Acetylcholinesterase | Various synthetic chalcones | Moderate to good inhibition | 22 - 37.6 µM (IC50) | nih.gov |
| COX-2 | 2',5'-dihydroxy-4-chloro-dihydrochalcone | Inhibitory effect | - | nih.gov |
Receptor Binding Profiling and Ligand-Receptor Interactions
Computational docking studies on various chalcone derivatives have revealed their potential to bind to the active sites of numerous receptors. nih.gov These interactions are often stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The specific substitution pattern on the chalcone scaffold dictates the binding affinity and selectivity. As mentioned earlier, the ortho-dichloro substitution in this compound could sterically hinder binding to some receptors while potentially favoring interaction with others that have a complementary binding pocket.
Modulation of Specific Cellular Pathways (in vitro studies)
Chalcones have been shown to modulate a variety of cellular signaling pathways implicated in inflammation and cancer. nih.govceu.es Two of the most well-studied pathways are the NF-κB and p53 pathways.
NF-κB Pathway: The transcription factor NF-κB plays a central role in inflammation and cell survival. Chalcones can inhibit the NF-κB pathway by targeting key components such as IKKβ, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. nih.govceu.es This inhibitory effect is often attributed to the covalent modification of cysteine residues in these proteins.
p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Several chalcones have been reported to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov This can occur through various mechanisms, including the inhibition of p53's negative regulators, such as MDM2.
Given the electrophilic nature of the α,β-unsaturated ketone in this compound, it is plausible that this compound could also modulate these and other signaling pathways through covalent interactions with key regulatory proteins. The specific cellular outcomes would depend on the concentration of the compound and the cell type. For instance, licorice chalcones have been shown to modulate α7nAChR-mediated signaling pathways. mdpi.com
Molecular Docking and Simulations of Ligand-Target Interactions
Molecular docking and simulation techniques are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. nih.govnih.gov These in silico methods are crucial in drug discovery for identifying potential drug candidates and understanding their interaction mechanisms at an atomic level. nih.govnih.gov By simulating the ligand-receptor complex, researchers can evaluate critical phenomena involved in intermolecular recognition and estimate the binding free energy. mdpi.com Molecular dynamics (MD) simulations further enhance this understanding by providing insights into the dynamic nature of the target protein and the stability of the ligand-protein complex over time. stanford.edunih.govmdpi.com
While specific molecular docking studies for this compound were not prominently available in the reviewed literature, research on structurally related dibenzylideneacetone derivatives provides valuable insights into their potential ligand-target interactions. For instance, a study investigating functionalized dibenzylideneacetones as antimalarial agents used molecular docking to evaluate their binding affinity to the Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR), a key enzyme in fatty acid synthesis. jppres.com The results indicated that these derivatives could fit into the enzyme's active site, with some compounds showing favorable binding energies (moldock scores) compared to the native ligand, triclosan, suggesting a potential inhibitory mechanism. jppres.com
The validity of the docking method in such studies is often confirmed by re-docking the native ligand into the protein's binding site and ensuring the root-mean-square deviation (RMSD) is low (typically <2 Å), which indicates the protocol can accurately reproduce the experimental binding mode. jppres.com Further molecular dynamics simulations can be employed to assess the stability of the docked complexes, monitoring parameters like RMSD of the protein atoms and the ligand-protein hydrogen bonding interactions throughout the simulation. nih.govconicet.gov.ar
Table 1: Molecular Docking Scores of Dibenzylideneacetone Derivatives against PfENR This table is based on data for related dibenzylideneacetone compounds, not this compound itself, as presented in a study on potential antimalarial agents.
| Compound | Moldock Score (Kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|
| Triclosan (Native Ligand) | -84.21 | Not detailed in snippet |
| Curcumin (Reference) | -131.15 | Gly 106, Ser 215, Ala 312, Leu 315 |
| Compound 7 (Derivative) | -131.53 | Gly 104, Asp 107, Tyr 111, Ser 215, Tyr 267, Ala 312, Gly 313, Leu 315 |
Source: Journal of Pharmacy & Pharmacognosy Research, 2025. jppres.com
Biological Target Identification (in vitro studies)
The identification of specific biological targets is a critical step in the development of new therapeutic agents. nih.gov In vitro studies, which are conducted in a controlled environment outside of a living organism (e.g., using cell cultures), are fundamental for elucidating the mechanisms by which a compound exerts its biological effects. creative-biolabs.com These studies allow for the direct assessment of a compound's activity on specific proteins or cellular pathways. nih.gov
Antimicrobial Target Identification and Validation
The discovery of novel antimicrobial agents is often focused on identifying compounds that inhibit essential bacterial pathways not present in humans, thereby ensuring selectivity and minimizing toxicity. frontiersin.orgwoah.org Key bacterial processes targeted by existing antibiotics include the synthesis of the cell wall, proteins, nucleic acids, and essential metabolites. mdpi.comfrontiersin.org
For dibenzylideneacetone derivatives, in silico studies have pointed toward potential antimicrobial targets. As mentioned, molecular docking simulations suggest that these compounds may act as inhibitors of Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR). jppres.com PfENR is a vital enzyme in the type II fatty acid synthesis (FAS-II) pathway of the malaria parasite, making it a validated target for antimalarial drugs. jppres.com Another promising target for novel antibiotics against Gram-negative bacteria is the deacetylase LpxC, which is essential for the biosynthesis of lipopolysaccharide (LPS). nih.gov
Once a potential target is identified in silico, in vitro validation is required. nih.gov This involves performing biochemical assays to confirm that the compound can inhibit the activity of the purified target protein. nih.gov Subsequently, antimicrobial susceptibility tests, such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC), are performed on bacterial cultures. creative-biolabs.commdpi.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov Further experiments, like time-kill kinetics assays, can determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). creative-biolabs.comnih.gov
Anticancer Mechanism Elucidation at the Cellular Level
Research into the anticancer properties of dibenzylideneacetone and its derivatives has revealed complex mechanisms of action at the cellular level, primarily centered on the induction of oxidative stress and apoptosis (programmed cell death). elifesciences.org
An in vitro study on a synthetic dibenzylideneacetone derivative, A3K2A3, demonstrated significant cytotoxic activity against human cervical cancer cell lines (HeLa and SiHa). elifesciences.org The investigation into its mechanism revealed that the compound's anticancer effects are mediated through multiple pathways. elifesciences.org
Induction of Oxidative Stress: Treatment with the dibenzylideneacetone derivative led to a significant, dose-dependent increase in the production of intracellular Reactive Oxygen Species (ROS). elifesciences.org This surge in ROS creates a state of oxidative stress, overwhelming the cell's antioxidant defense systems and leading to cellular damage. elifesciences.orgnih.gov Cancer cells, often having higher baseline levels of oxidative stress than normal cells, are particularly vulnerable to further ROS induction. nih.gov
Mitochondrial Damage and Apoptosis: The elevated ROS levels trigger the mitochondrial pathway of apoptosis. elifesciences.org This was evidenced by several key observations:
Mitochondrial Depolarization: The compound caused a loss of mitochondrial membrane potential, a critical early event in apoptosis. elifesciences.org
ATP Depletion: A reduction in intracellular ATP levels was observed, indicating compromised mitochondrial function. elifesciences.org
Protein Regulation: The study found an upregulation of pro-apoptotic proteins, including Bax, and an increased release of cytochrome C from the mitochondria into the cytosol. elifesciences.org In the cytosol, cytochrome C activates a cascade of enzymes called caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 was confirmed, which are central to executing the apoptotic program. elifesciences.org
Cell Cycle Arrest and DNA Damage: The dibenzylideneacetone derivative was also found to cause damage to cellular DNA and effectively block cell division in the G2/M phase of the cell cycle. elifesciences.org Cell cycle arrest prevents cancer cells from proliferating and can be a prelude to apoptosis.
These findings suggest that the anticancer mechanism of dibenzylideneacetone derivatives involves a multi-pronged attack on cancer cells, initiated by ROS-mediated damage that culminates in apoptotic cell death. elifesciences.org
Table 2: In Vitro Anticancer Effects of a Dibenzylideneacetone Derivative (A3K2A3) on Cervical Cancer Cells
| Cellular Effect | Target Cell Line(s) | Observation | Implication in Anticancer Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa, SiHa | Dose-dependent reduction in cell viability. | Direct anticancer activity. |
| ROS Production | HeLa, SiHa | Significant, dose-dependent increase in intracellular ROS. elifesciences.org | Induction of lethal oxidative stress. elifesciences.org |
| Mitochondrial Depolarization | HeLa, SiHa | Loss of mitochondrial membrane potential. elifesciences.org | Initiation of the intrinsic apoptotic pathway. elifesciences.org |
| ATP Level Reduction | HeLa, SiHa | Decrease in intracellular ATP. elifesciences.org | Impairment of mitochondrial energy production. elifesciences.org |
| DNA Damage | HeLa, SiHa | Evidence of DNA fragmentation. elifesciences.org | Trigger for cell cycle arrest and apoptosis. elifesciences.org |
| Cell Cycle Arrest | HeLa, SiHa | Blockage of cell division in the G2/M phase. elifesciences.org | Inhibition of cancer cell proliferation. elifesciences.org |
| Upregulation of Pro-Apoptotic Proteins | HeLa, SiHa | Increased levels of Bax, cytochrome C, caspase-9, and caspase-3. elifesciences.org | Activation and execution of programmed cell death. elifesciences.org |
Source: Molecules, 2023. elifesciences.org
Advanced Applications of 2,6 Dichlorobenzylideneacetone in Materials Science and Catalysis
Supramolecular Chemistry and Self-Assembly Processes
While supramolecular chemistry focuses on systems of two or more molecules held together by non-covalent intermolecular forces, no studies have been found that specifically describe the design, synthesis, or characterization of self-assembled structures derived from 2,6-Dichlorobenzylideneacetone (B1310720).
Design and Synthesis of Self-Assembled Structures
There is no available research on the use of this compound as a building block for creating specific supramolecular architectures.
Non-Covalent Interactions in Materials Design
The chlorine atoms on the this compound molecule suggest the potential for halogen bonding, a directional non-covalent interaction. wikipedia.orgnih.gov In principle, these halogen atoms could act as electrophilic regions (σ-holes) and interact with Lewis bases. nih.gov Such interactions are crucial in crystal engineering and the design of new materials. wikipedia.org However, there are no specific studies in the available literature that investigate or utilize these potential non-covalent interactions for materials design involving this compound.
Polymer Chemistry and Functional Materials
The integration of small molecules into polymers can impart unique functionalities. However, no literature was found that documents the incorporation of this compound into polymer chains or its use in the fabrication of functional hybrid materials.
Incorporation into Polymer Backbones
There are no published methods or studies on the polymerization of this compound or its integration as a monomer unit into polymer backbones to create new functional polymers.
Fabrication of Hybrid Materials
No research could be located describing the fabrication of hybrid materials or composites where this compound is a key component.
Catalytic Applications
Chalcone-like structures, to which this compound belongs, are sometimes explored as precursors or ligands in catalysis. Nevertheless, no specific catalytic applications for this compound have been reported in the scientific literature.
Use as a Ligand in Organometallic Catalysis
Currently, there is a lack of specific studies in the scientific literature detailing the use of this compound as a ligand in organometallic catalysis. However, the fundamental structure of dibenzylideneacetone (B150790) derivatives, featuring α,β-unsaturated ketone moieties, suggests potential as ligands for transition metals. The electron-withdrawing nature of the two chlorine atoms on the phenyl rings could influence the electronic properties of the molecule, potentially modulating the stability and reactivity of resulting metal complexes. Further research is required to synthesize and characterize such organometallic complexes and to evaluate their catalytic activity in various organic transformations.
Design of New Catalytic Systems
The design of new catalytic systems based on this compound remains an unexplored area of research. The development of novel catalysts often involves the strategic modification of ligand structures to fine-tune the catalytic performance. The presence of the dichloro-substituted phenyl groups in this compound offers a scaffold that could be further functionalized. For instance, the introduction of coordinating groups could lead to the formation of multidentate ligands, which are highly desirable in the design of stable and selective catalysts. Future investigations may focus on incorporating this molecule into larger catalytic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), to create heterogeneous catalysts with unique properties.
Photophysical Applications in Advanced Technologies
The photophysical properties of dibenzylideneacetone derivatives have been a subject of interest for their potential in advanced technologies, particularly in the realm of nonlinear optics. These organic compounds are considered promising candidates for the development of photonic devices due to their rapid electronic responses and the ease with which their molecular structures can be modified.
Photoinduced Reactions and Photoreactivity
Light-Emitting Properties and Optical Materials
Research into dibenzylideneacetone derivatives has revealed their potential for applications in optical materials, particularly for optical frequency conversion. Studies on related molecules have shown that they can exhibit significant two-photon absorption (TPA). TPA is a nonlinear optical process where a molecule absorbs two photons simultaneously, which can be useful in applications like 3D microfabrication, optical data storage, and bio-imaging.
The investigation of a series of dibenzylideneacetone derivatives has provided insights into their nonlinear optical properties. While specific data for this compound is not provided in these studies, the general findings for its analogs are instructive. For instance, the TPA cross-section (σTPA), a measure of the efficiency of two-photon absorption, has been measured for several derivatives.
| Compound | Maximum TPA Cross-Section (σTPA max) [GM] | Wavelength (λmax) [nm] |
|---|---|---|
| 4-DMDBA | 39 | 660 |
| 2-DMDBA | 32 | 580 |
| 4-DFDBA | 20 | 600 |
The data suggests that the position and nature of substituents on the phenyl rings significantly influence the TPA properties. Although not explicitly studied, it can be inferred that this compound would also exhibit nonlinear optical properties, which could be tailored by its specific substitution pattern. The potential of these materials for use in optical frequency conversion photonic devices is an active area of research.
Patent Landscape and Academic Research Trends Pertaining to 2,6 Dichlorobenzylideneacetone
Analysis of Academic Patenting and Technology Transfer
The intellectual property surrounding 2,6-Dichlorobenzylideneacetone (B1310720) is intrinsically linked to its function as a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression. medchemexpress.com A significant portion of patenting activity originates from academic research, where the compound's mechanism of action was first elucidated. These patents often cover the composition of matter, methods of synthesis, and its use in treating diseases characterized by uncontrolled cell proliferation, most notably cancer.
Technology transfer in this area typically involves the licensing of these academic patents to biotechnology and pharmaceutical companies. These companies then undertake the further preclinical and clinical development required to translate the basic scientific discovery into a marketable therapeutic. The core of the patented technology is the ability of this compound and its derivatives to bind to the APC/C co-activator Cdc20, thereby preventing the degradation of key cell cycle proteins like cyclin B1 and securin. medchemexpress.commedchemexpress.com This action induces mitotic arrest, leading to cell death, which is a highly sought-after mechanism for anti-cancer drugs. frontiersin.org The involvement of universities in these patents underscores the critical role of public research in seeding the pipeline for novel oncology drugs.
Table 1: Representative Patents and Applications Related to this compound and APC/C Inhibition
| Application/Patent Number | Title | Key Focus |
| US20130225665A1 | Compositions and methods for treating cancer | Use of APC/C inhibitors for cancer therapy |
| WO2012048106A1 | Apc/c inhibitors and methods of use thereof | Small molecule inhibitors targeting the APC/C |
Emerging Research Areas and Future Directions
While oncology remains the primary focus, the fundamental role of the APC/C in cell division suggests broader therapeutic potential for its inhibitors. mdpi.comnih.gov Emerging research is beginning to explore these new avenues, and future directions are aimed at refining the therapeutic application of compounds like this compound.
Key future directions include:
Analog Development: A major research thrust is the rational design and synthesis of analogs of this compound. The goal is to create new chemical entities with improved pharmacological properties, such as increased potency, greater selectivity for the target, and better stability and bioavailability.
Combination Therapies: Researchers are investigating the use of APC/C inhibitors in conjunction with existing cancer treatments. For instance, combining them with spindle poisons like paclitaxel (B517696) could enhance the duration of mitotic arrest and increase apoptosis in tumor cells. frontiersin.org
Biomarker Identification: A critical area for development is the discovery of biomarkers that can predict which tumors will be most sensitive to APC/C inhibition. Overexpression of the target, Cdc20, in some cancers could serve as one such biomarker. plos.org
New Therapeutic Indications: The dysregulation of the APC/C has been implicated in conditions other than cancer, including certain neurodegenerative diseases. mdpi.com Future studies may explore whether modulating APC/C activity could be a viable therapeutic strategy in these contexts.
Table 2: Key Research Findings for this compound and Related APC/C Inhibitors
| Research Area | Key Finding | Implication |
| Mechanism of Action | Competitively inhibits the APC/C by binding to the co-activator Cdc20, preventing substrate recognition. medchemexpress.comnih.gov | Provides a targeted approach to halt the cell cycle in rapidly dividing cells. |
| Cellular Impact | Induces mitotic arrest by stabilizing key APC/C substrates like cyclin B1 and securin. medchemexpress.comfrontiersin.org | Leads to programmed cell death (apoptosis) in cancer cells that are dependent on a functional cell cycle. |
| Therapeutic Potential | Shows promise as an anti-mitotic agent for cancer therapy, especially in combination with other drugs. frontiersin.org | Could lead to new treatment regimens that overcome resistance to existing therapies. |
| Broader Roles | The APC/C is a key regulator of cellular aging and is implicated in neurodegenerative diseases. mdpi.com | Suggests potential future applications for APC/C inhibitors beyond oncology. |
Collaborative Research Initiatives and Funding Opportunities
The advancement of this compound from a laboratory tool to a potential clinical candidate relies heavily on collaborative efforts. Partnerships between academic institutions, which often drive initial discovery, and pharmaceutical companies, which have the resources for extensive trials, are common.
Funding for this type of research is available from a variety of sources:
Governmental Agencies: Organizations like the National Institutes of Health (NIH) and the National Cancer Institute (NCI) in the United States provide substantial funding for basic and translational research into cell cycle control and cancer therapeutics. nih.gov
Private Foundations: Disease-specific foundations, such as the Lung Cancer Research Foundation and The LAM Foundation, offer grants for innovative projects, including the development of new therapeutic agents. thelamfoundation.orglungcancerresearchfoundation.org
Venture Capital and Industry Funding: As a compound progresses through preclinical development, it often attracts investment from venture capital firms and direct funding from pharmaceutical companies. databridgemarketresearch.com Collaborative programs, such as the Wellcome Trust's Seeding Drug Discovery initiative, also play a role in funding the development of novel inhibitors for cancer-related targets. wellcome.org
These initiatives are crucial for supporting the long and expensive journey of drug discovery and development, particularly for novel mechanisms of action like the inhibition of the anaphase-promoting complex.
Q & A
Q. What are the recommended laboratory methods for synthesizing 2,6-Dichlorobenzylideneacetone?
The compound can be synthesized via aldol condensation between 2,6-dichlorobenzaldehyde and acetone under basic conditions. A typical protocol involves mixing equimolar amounts of the aldehyde and ketone in a solvent (e.g., ethanol) with a catalytic base like sodium hydroxide. Reaction conditions (e.g., temperature, stirring rate) should be optimized to maximize yield. Post-synthesis, the product is purified via recrystallization or column chromatography .
Q. What safety protocols are essential for handling this compound?
Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Store in a sealed container away from ignition sources and oxidizing agents .
Q. How should this compound be characterized after synthesis?
Basic characterization includes:
- Melting Point Analysis : Confirm purity via comparison with literature values.
- FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks to verify the benzylidene and acetone moieties.
- Elemental Analysis : Validate empirical formula .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Grow high-quality crystals via slow evaporation in a solvent (e.g., dichloromethane/hexane). Collect diffraction data using a synchrotron or in-house X-ray source. Refinement software (e.g., SHELX) can solve the structure, with R-factors < 0.06 indicating high accuracy. This method is critical for confirming stereochemistry and bond lengths in derivatives .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, HOMO-LUMO gaps, and Fukui indices to identify electrophilic sites. Molecular dynamics simulations further assess solvent effects on reaction pathways .
Q. How can HPLC-MS be optimized to quantify this compound in biological matrices?
Use a C18 reversed-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% formic acid. Electrospray ionization (ESI) in positive ion mode enhances detection sensitivity. Calibrate with spiked samples to account for matrix effects, achieving limits of detection (LOD) < 1 ppm .
Q. What strategies improve the yield of this compound synthesis?
Q. How do steric effects influence the biological activity of this compound derivatives?
Introduce substituents at the benzene ring and assess activity via enzyme inhibition assays (e.g., acetylcholinesterase). Correlate IC₅₀ values with steric parameters (e.g., Taft’s Es) to identify structure-activity relationships (SARs) .
Methodological Considerations
Q. What techniques validate the stability of this compound under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C. Monitor degradation via UV-Vis spectroscopy (λmax ~250 nm) and LC-MS to identify breakdown products. Pseudo-first-order kinetics model degradation rates .
Q. How are contradictions in spectroscopic data resolved for this compound analogs?
Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC). Compare experimental IR spectra with DFT-simulated vibrations. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-acetone) to track signal origins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
